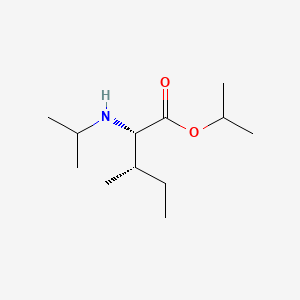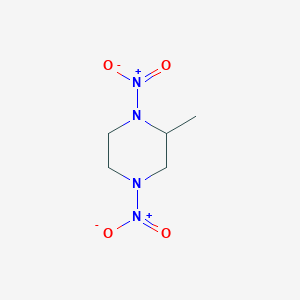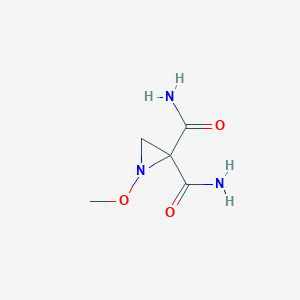
Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is a chemical compound with the molecular formula C5H9N3O3. It is known for its unique structure, which includes an isoxazolidinyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- typically involves the reaction of acetamide with an appropriate isoxazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(3-oxo-4-isoxazolidinyl)-
- Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-
Uniqueness
Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)- is unique due to its specific isoxazolidinyl ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C5H9N3O3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
2-amino-N-(3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H9N3O3/c6-1-4(9)7-3-2-11-8-5(3)10/h3H,1-2,6H2,(H,7,9)(H,8,10) |
Clave InChI |
LHGIZPQIVKOLPV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NO1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

